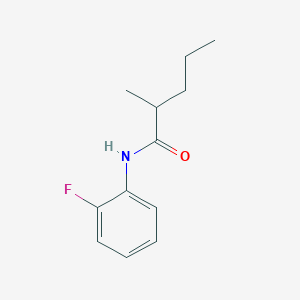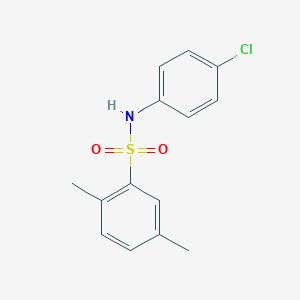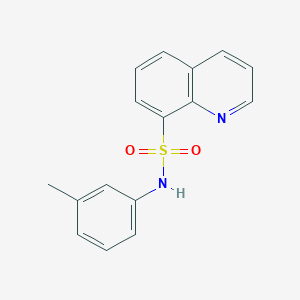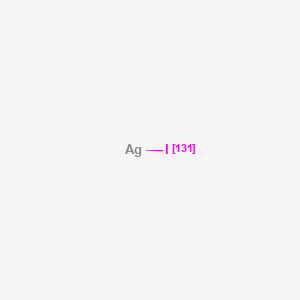
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole. The use of a base assists the synthesis of an intermediate due to the reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate. In the continuation of the reaction, the involvement of aldehyde, cyclization, and dehydration processes occur .Chemical Reactions Analysis
1,2,4-triazoles have been introduced as antimicrobial agents and various medicines due to having N–C–S linkage in the skeleton . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .科学的研究の応用
Antifungal Applications
The 1,2,4-triazole ring is known for its antifungal properties. Compounds with this ring, including our subject compound, have been studied for their effectiveness against various fungal strains. They are compared with standard drugs like itraconazole and fluconazole for their minimal inhibitory concentration (MIC) values, showing promising results .
Anticancer Activity
Derivatives of 1,2,4-triazole, such as our compound, have been investigated for their potential anticancer activities. They are explored for their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), showing significant cytotoxic activities .
Antimicrobial Properties
The thiol group in the compound’s structure contributes to its antimicrobial properties. Research has shown that such compounds can exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents .
Anti-inflammatory Uses
Compounds containing the 1,2,4-triazole moiety are also explored for their anti-inflammatory properties. They can be designed to target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory medications .
Antioxidant Potential
The mercapto- and thione-substituted derivatives of 1,2,4-triazole, including our compound, have been reported to possess antioxidant properties. This makes them interesting candidates for research into oxidative stress-related diseases .
Antiviral Therapeutics
Some heterocycles with the 1,2,4-triazole structure have shown powerful anti-HIV effects. The compound could be modified to enhance its antiviral capabilities, potentially contributing to treatments for viral infections .
Chemical Synthesis Building Blocks
Due to the versatile nature of the 1,2,4-triazole ring, compounds like 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol serve as building blocks in chemical synthesis. They are used to construct a wide range of organic molecules, including polymers and functional materials .
Drug Design and Development
The structural significance of nitrogen-based heterocycles, such as our compound, is evident in drug design. Nearly 60% of small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of such compounds in pharmaceutical engineering .
特性
IUPAC Name |
4-amino-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-3-2-4-7(5-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNCIEVZGZDKTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359440 |
Source


|
| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
105576-60-1 |
Source


|
| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)



![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
